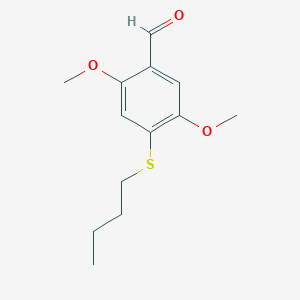
Benzaldehyde, 4-(butylthio)-2,5-dimethoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzaldehyde, 4-(butylthio)-2,5-dimethoxy- is an organic compound that belongs to the class of aromatic aldehydes. This compound is characterized by the presence of a benzene ring substituted with a formyl group, two methoxy groups, and a butylthio group. The molecular structure of this compound imparts unique chemical properties, making it a subject of interest in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzaldehyde, 4-(butylthio)-2,5-dimethoxy- typically involves the introduction of the butylthio and methoxy groups onto the benzaldehyde core. One common method is the nucleophilic substitution reaction where a suitable benzaldehyde derivative is reacted with butylthiol in the presence of a base. The methoxy groups can be introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process generally includes the formation of intermediate compounds, which are then subjected to further functional group transformations to yield the final product. The reaction conditions such as temperature, solvent, and catalysts are optimized to achieve high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Benzaldehyde, 4-(butylthio)-2,5-dimethoxy- undergoes various chemical reactions including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy and butylthio groups can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: 4-(butylthio)-2,5-dimethoxybenzoic acid.
Reduction: 4-(butylthio)-2,5-dimethoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Benzaldehyde, 4-(butylthio)-2,5-dimethoxy- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a flavoring agent in the food industry.
Mecanismo De Acción
The mechanism of action of Benzaldehyde, 4-(butylthio)-2,5-dimethoxy- involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to potential biological effects. The methoxy and butylthio groups may influence the compound’s lipophilicity and ability to penetrate biological membranes, thereby affecting its bioavailability and activity.
Comparación Con Compuestos Similares
Similar Compounds
Benzaldehyde: The simplest aromatic aldehyde with a benzene ring and a formyl group.
4-Methoxybenzaldehyde: Contains a methoxy group at the para position relative to the formyl group.
4-(Methylthio)benzaldehyde: Contains a methylthio group at the para position relative to the formyl group.
Uniqueness
Benzaldehyde, 4-(butylthio)-2,5-dimethoxy- is unique due to the presence of both methoxy and butylthio groups, which impart distinct chemical and physical properties. These substituents can influence the compound’s reactivity, solubility, and potential biological activities, making it a valuable compound for various applications.
Propiedades
Número CAS |
648956-96-1 |
|---|---|
Fórmula molecular |
C13H18O3S |
Peso molecular |
254.35 g/mol |
Nombre IUPAC |
4-butylsulfanyl-2,5-dimethoxybenzaldehyde |
InChI |
InChI=1S/C13H18O3S/c1-4-5-6-17-13-8-11(15-2)10(9-14)7-12(13)16-3/h7-9H,4-6H2,1-3H3 |
Clave InChI |
KRPGTVMKAWMNLA-UHFFFAOYSA-N |
SMILES canónico |
CCCCSC1=C(C=C(C(=C1)OC)C=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N~1~-[(Naphthalen-1-yl)methyl]-N~2~-(4-phenylbutyl)ethane-1,2-diamine](/img/structure/B15167871.png)

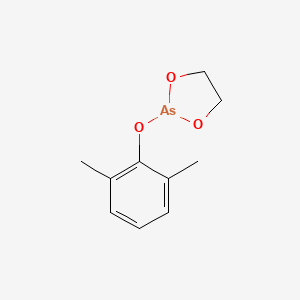
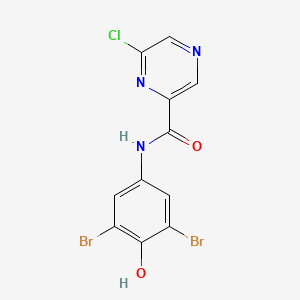
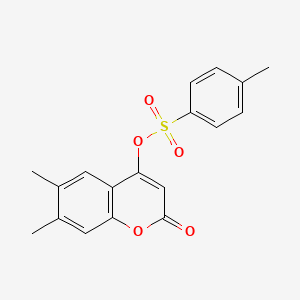
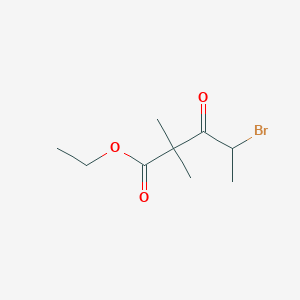
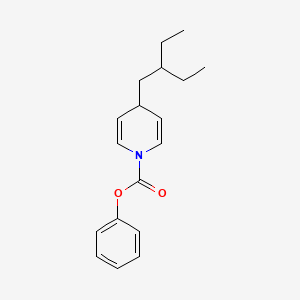
![4-Bromo-6-{[(2-{[2-(pyridin-2-YL)ethyl]sulfanyl}ethyl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B15167932.png)
![1-(2-Chloroethoxy)-4-{4-[(propan-2-yl)oxy]benzene-1-sulfonyl}benzene](/img/structure/B15167955.png)
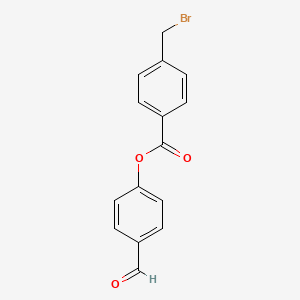

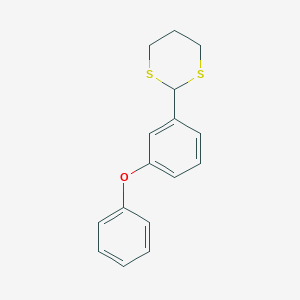
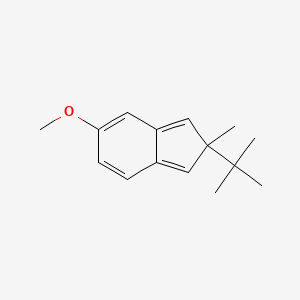
![2-{[(1,3,3,3-Tetrafluoroprop-1-en-1-yl)oxy]methyl}oxirane](/img/structure/B15167979.png)
